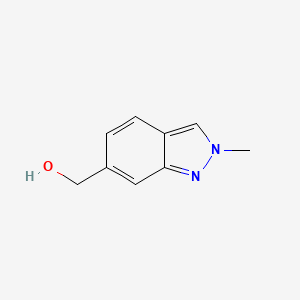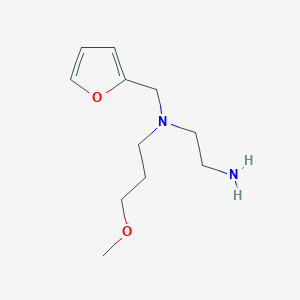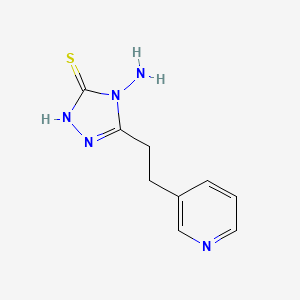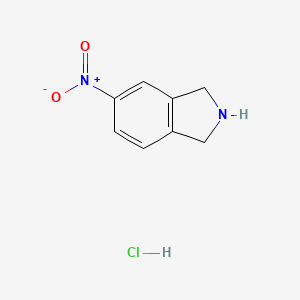
(2-Méthyl-2H-indazol-6-yl)méthanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, (2-Méthyl-2H-indazol-6-yl)méthanol sert de précurseur pour la synthèse de dérivés d'indazole. Ces dérivés ont montré un potentiel prometteur dans le traitement de diverses maladies en raison de leurs propriétés antimicrobiennes . La polyvalence du composé en fait un élément essentiel dans la conception de nouveaux agents thérapeutiques.
Recherche antimicrobienne
Des études ont montré que les dérivés d'indazole, synthétisés à partir de This compound, présentent un potentiel antimicrobien significatif . Cela en fait une substance essentielle dans la recherche de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.
Safety and Hazards
Mécanisme D'action
- Indazoles exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
- For example, some indazoles inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation .
- Investigating molecular docking studies may reveal binding interactions with specific residues in relevant kinases or enzymes .
- For anti-inflammatory effects, inhibition of COX-2 could lead to reduced prostaglandin production and inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
(2-Methyl-2H-indazol-6-yl)methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions within the cell. The nature of these interactions can vary, with (2-Methyl-2H-indazol-6-yl)methanol binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of (2-Methyl-2H-indazol-6-yl)methanol on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, (2-Methyl-2H-indazol-6-yl)methanol may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can impact the expression of specific genes, either upregulating or downregulating their transcription . These changes can result in alterations in cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .
Molecular Mechanism
The molecular mechanism of action of (2-Methyl-2H-indazol-6-yl)methanol involves several key interactions at the molecular level. This compound can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . For example, (2-Methyl-2H-indazol-6-yl)methanol may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-2H-indazol-6-yl)methanol can change over time due to factors such as stability and degradation . This compound may exhibit different levels of activity depending on its stability under various conditions, such as temperature, pH, and exposure to light . Over time, (2-Methyl-2H-indazol-6-yl)methanol may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Propriétés
IUPAC Name |
(2-methylindazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICROYDHYTAEOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303434 | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-53-1 | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)
![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)




![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)


![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)


